molecular formula C25H22N2O3 B4292639 8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

Cat. No.: B4292639
M. Wt: 398.5 g/mol
InChI Key: IESKUCFVRMSCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by its integration into the phenanthrolinone core through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological effects. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A compound with a similar benzodioxole moiety, known for its bioavailability-enhancing properties.

    Phenanthroline: A related compound with a phenanthrolinone core, used in coordination chemistry and as a ligand in metal complexes.

Uniqueness

8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(1,3-benzodioxol-5-yl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2)11-16-22-15-4-3-9-26-17(15)6-7-18(22)27-24(23(16)19(28)12-25)14-5-8-20-21(10-14)30-13-29-20/h3-10,24,27H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESKUCFVRMSCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 2
Reactant of Route 2
8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 3
8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 4
Reactant of Route 4
8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 5
8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 6
8-(2H-1,3-BENZODIOXOL-5-YL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

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